molecular formula C22H16BrClN2O2 B2672299 7-bromo-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 313683-86-2

7-bromo-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B2672299
CAS RN: 313683-86-2
M. Wt: 455.74
InChI Key: MJYGHARIPOFSGG-UHFFFAOYSA-N
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Description

7-bromo-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C22H16BrClN2O2 and its molecular weight is 455.74. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Target Interaction

Compounds structurally related to 7-bromo-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one have been evaluated for their affinity towards central nervous system receptors, particularly benzodiazepine receptors. The condensation of 5-aryl-7-bromo-1,2-dihydro-3H-1,4-benzodiazepin-2-ones with aromatic aldehydes yields products with varying affinities toward CNS and peripheral benzodiazepine receptors, indicating potential applications in neurological research and drug development (Pavlovsky et al., 2007).

Drug Development Potential

Several studies have focused on the synthesis and evaluation of derivatives of 1,4-benzodiazepines for their pharmacological properties. For instance, novel diazo-(1,4)-benzodiazepine-2-one derivatives have been synthesized and tested for anticonvulsant activity. These studies underline the potential of such compounds in the development of new therapeutic agents (Mohd. Rashida et al., 2010).

Chemical and Structural Analysis

Research has also delved into the chemical properties and structural analysis of benzodiazepine derivatives. For example, studies on the mechanism of alkaline hydrolysis of diazepam shed light on the chemical behavior of similar compounds under various conditions, which is crucial for understanding their stability and reactivity (Shen K. Yang, 1998). Additionally, the synthesis and characterization of complexes, such as those formed with lanthanides(III), highlight the versatility of these compounds in coordination chemistry and potential applications in materials science (Bayes et al., 2012).

properties

IUPAC Name

7-bromo-4-(3-chlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2O2/c23-16-9-10-19-18(12-16)21(14-5-2-1-3-6-14)26(13-20(27)25-19)22(28)15-7-4-8-17(24)11-15/h1-12,21H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYGHARIPOFSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

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